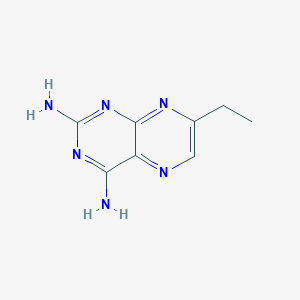

7-Ethylpteridine-2,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

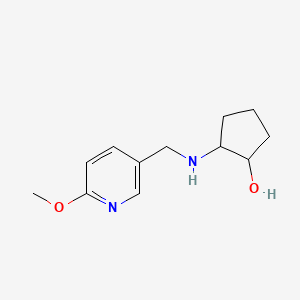

7-Ethylpteridine-2,4-diamine is a chemical compound with the molecular formula C8H10N6 . It contains a total of 25 bonds, including 15 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 2 primary amines (aromatic), and 1 Pyrimidine .

Molecular Structure Analysis

The molecular structure of 7-Ethylpteridine-2,4-diamine consists of 10 Hydrogen atoms, 8 Carbon atoms, and 6 Nitrogen atoms . It contains 25 bonds in total, including 15 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 2 primary amines (aromatic), and 1 Pyrimidine .Applications De Recherche Scientifique

Antifolate Agents and DHFR Inhibitors

A study by Gangjee et al. (2007) focused on the synthesis of classical and nonclassical antifolates, utilizing derivatives of 5-Ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine, as potential inhibitors of dihydrofolate reductase (DHFR). The classical compound showed significant inhibition of human DHFR and demonstrated potent antitumor activity, highlighting its potential in cancer therapy (Gangjee et al., 2007).

Membrane Sensors for Metal Ions

Saleh et al. (2001) reported the development of a poly(vinyl chloride) matrix membrane sensor incorporating a thiadiazole derivative for the selective determination of aluminum(III) ions. The sensor exhibited good potentiometric response and selectivity, suggesting its application in environmental monitoring and industrial processes (Saleh et al., 2001).

Structural and Theoretical Analysis

Aktan et al. (2017) conducted combined spectroscopic, XRD crystal structure, and DFT studies on 2-(ethylthio)pyrimidine-4,6-diamine. This research provided insights into the molecular structure and electronic properties of the compound, facilitating its application in the development of new materials and chemical sensors (Aktan et al., 2017).

Metal-Catalysed Diamination Reactions

Research by Cardona and Goti (2009) highlighted the importance of 1,2-diamine motifs in natural products and pharmaceuticals, investigating metal-catalysed diamination reactions. These reactions are crucial for the synthesis of complex molecules, underscoring the role of diamine derivatives in medicinal chemistry and drug development (Cardona & Goti, 2009).

Fluorescence Sensors and Schiff Bases

Zhou et al. (2012) synthesized water-soluble sulfonato-Salen-type ligands derived from different diamines, including 1,2-ethylenediamine, for the development of highly selective and sensitive fluorescence sensors for Cu(2+) detection. These sensors have applications in environmental monitoring and biomedical diagnostics (Zhou et al., 2012).

Graphene Oxide Framework Membranes

Hung et al. (2014) explored the use of diamine monomers for cross-linking graphene oxide, creating composite membranes with varied d-spacing for ethanol–water mixture separation. This study demonstrates the potential of diamine-functionalized materials in filtration and separation technologies (Hung et al., 2014).

Propriétés

IUPAC Name |

7-ethylpteridine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N6/c1-2-4-3-11-5-6(9)13-8(10)14-7(5)12-4/h3H,2H2,1H3,(H4,9,10,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFFEPQMXZMVNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C2C(=NC(=NC2=N1)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Ethylpteridine-2,4-diamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2762820.png)

![Ethyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate](/img/structure/B2762821.png)

![Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2762823.png)

![N-[2-(3-Methoxyphenyl)ethyl]-1-methyl-4-nitropyrazol-3-amine](/img/structure/B2762826.png)

![4-tert-butyl-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2762830.png)

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2762832.png)

![2-[(5Z)-4-oxo-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2762836.png)

![6-(2-Methylimidazo[1,2-a]pyridine-3-carboxamido)hexanoic acid](/img/structure/B2762838.png)